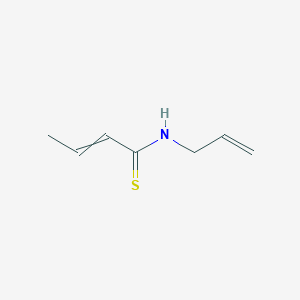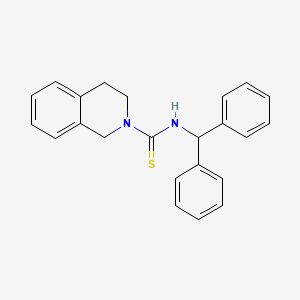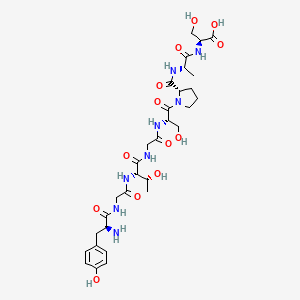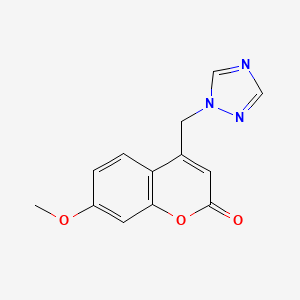![molecular formula C13H18ClFN2 B14204871 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline CAS No. 823189-89-5](/img/structure/B14204871.png)
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via an ethyl linker. Such structural features make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-4-fluoroaniline with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium carbonate or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the chloro and fluoro substituents may influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluoroaniline: Lacks the piperidine moiety, making it less versatile in certain applications.
4-Fluoro-N-[2-(piperidin-1-yl)ethyl]aniline: Similar structure but without the chloro substituent, which may affect its reactivity and binding properties.
2-Chloro-N-[2-(piperidin-1-yl)ethyl]aniline: Lacks the fluoro substituent, potentially altering its electronic characteristics and biological activity.
Uniqueness
2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is unique due to the combination of chloro and fluoro substituents on the benzene ring, along with the piperidine moiety. This structural arrangement provides a balance of electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
823189-89-5 |
|---|---|
Molekularformel |
C13H18ClFN2 |
Molekulargewicht |
256.74 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H18ClFN2/c14-12-10-11(15)4-5-13(12)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2 |
InChI-Schlüssel |
PBRGKUWEJSRKCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)

![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)

![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)

![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)


